4-methyl-N-(propan-2-yl)piperazine-1-carbothioamide
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Overview
Description
N-ISOPROPYL-4-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a chemical compound with a complex structure that includes an isopropyl group, a methyl group, and a tetrahydropyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ISOPROPYL-4-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the tetrahydropyrazine ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of N-ISOPROPYL-4-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often employing advanced techniques such as high-pressure reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-ISOPROPYL-4-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-ISOPROPYL-4-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-ISOPROPYL-4-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
N-ISOPROPYL-4-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE: shares structural similarities with other tetrahydropyrazine derivatives, such as:
Uniqueness
The unique combination of functional groups in N-ISOPROPYL-4-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE gives it distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H19N3S |
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Molecular Weight |
201.33 g/mol |
IUPAC Name |
4-methyl-N-propan-2-ylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C9H19N3S/c1-8(2)10-9(13)12-6-4-11(3)5-7-12/h8H,4-7H2,1-3H3,(H,10,13) |
InChI Key |
OZRARTNWDJYYHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=S)N1CCN(CC1)C |
Origin of Product |
United States |
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